

molecular formula and weight of 2,3-Dibromo-1-cyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-1-cyclohexene

Cat. No.: B097325

[Get Quote](#)

In-Depth Technical Guide: 2,3-Dibromo-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides a detailed overview of **2,3-Dibromo-1-cyclohexene**, a halogenated cyclic alkene with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

Property	Value	Reference
Molecular Formula	C ₆ H ₈ Br ₂	[1] [2]
Molecular Weight	239.94 g/mol	[1] [2]
CAS Number	17202-32-3	[1]
Synonyms	1,6-Dibromocyclohexene	[1]

Synthesis and Experimental Protocols

The synthesis of **2,3-Dibromo-1-cyclohexene** is a multi-step process that leverages fundamental organic reactions. While a direct, one-pot synthesis is not commonly reported, a

reliable and well-established route involves the bromination of cyclohexene followed by dehydrobromination and subsequent allylic bromination.

Experimental Protocol: Synthesis of 1,2-Dibromocyclohexane (Precursor)

This protocol is adapted from a standard organic synthesis procedure and serves as the initial step in producing the precursor for **2,3-Dibromo-1-cyclohexene**.

Materials:

- Cyclohexene
- Bromine
- Carbon Tetrachloride (or a safer alternative solvent like dichloromethane)
- Ice-salt bath
- Separatory funnel
- Round-bottom flask
- Stirrer

Procedure:

- A solution of cyclohexene in carbon tetrachloride is prepared in a round-bottom flask and cooled to -5°C using an ice-salt bath.
- A solution of bromine in carbon tetrachloride is added dropwise from a separatory funnel to the stirred cyclohexene solution. The temperature should be maintained below 0°C to minimize side reactions.
- After the addition is complete, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.

- The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1,2-dibromocyclohexane.
- Purification can be achieved by distillation under reduced pressure.

Conceptual Protocol: Synthesis of **2,3-Dibromo-1-cyclohexene**

Following the synthesis of 1,2-dibromocyclohexane, a two-step process can be employed to yield **2,3-Dibromo-1-cyclohexene**.

Step 1: Dehydrobromination to 1-Bromocyclohexene

- The synthesized 1,2-dibromocyclohexane is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like tetrahydrofuran (THF).
- The reaction mixture is typically heated to facilitate the elimination of one equivalent of hydrogen bromide, yielding 1-bromocyclohexene.
- Standard aqueous workup and purification by distillation or chromatography are performed to isolate the 1-bromocyclohexene.

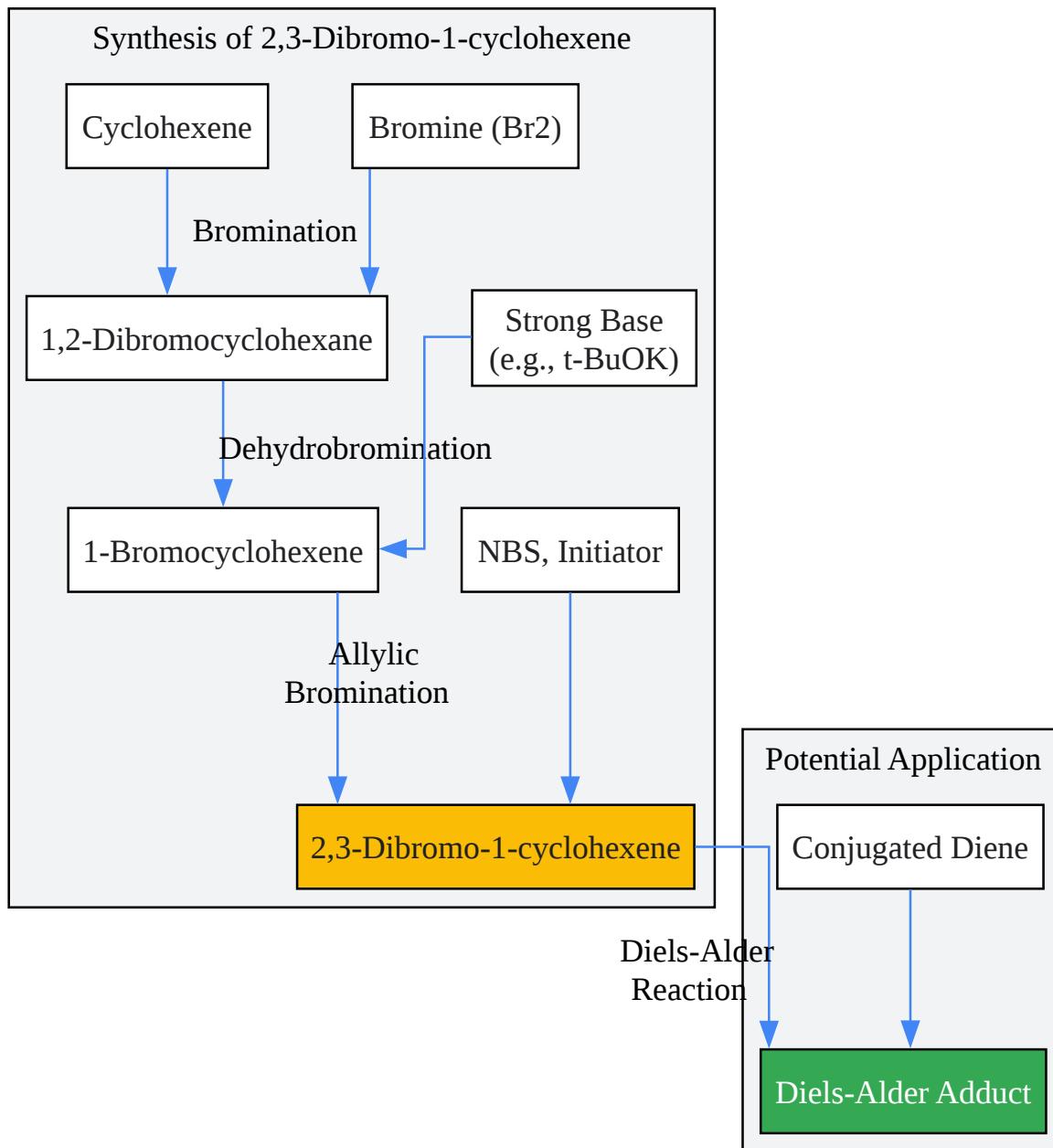
Step 2: Allylic Bromination to **2,3-Dibromo-1-cyclohexene**

- 1-Bromocyclohexene is subjected to allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.
- The reaction is typically initiated by light or heat.
- The reaction mixture is then filtered to remove succinimide, and the filtrate is washed and dried.
- Purification by column chromatography on silica gel will yield the final product, **2,3-Dibromo-1-cyclohexene**.

Applications in Drug Discovery and Development

Halogenated organic molecules are crucial building blocks in medicinal chemistry. The presence of bromine atoms in **2,3-Dibromo-1-cyclohexene** offers multiple reaction sites for further functionalization, making it a valuable precursor for the synthesis of complex molecular scaffolds with potential biological activity.

While direct applications of **2,3-Dibromo-1-cyclohexene** in marketed drugs are not extensively documented, its structural motifs are found in various classes of bioactive compounds. For instance, the cyclohexene core is a common feature in many natural products and synthetic molecules with therapeutic properties. Furthermore, the bromo-substituents can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, a key strategy in the synthesis of novel drug candidates.


One area of significant interest is the synthesis of carbazole derivatives. Carbazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[3][4]} The cyclohexene ring of a molecule like **2,3-Dibromo-1-cyclohexene** can serve as a precursor to one of the six-membered rings in the tricyclic carbazole system through annulation reactions.

Reaction Pathways and Methodologies

The reactivity of **2,3-Dibromo-1-cyclohexene** is dominated by the presence of the double bond and the two bromine atoms, one vinylic and one allylic, which have different reactivities. This differential reactivity can be exploited for selective chemical transformations.

A key reaction for which **2,3-Dibromo-1-cyclohexene** can be a valuable substrate is the Diels-Alder reaction. In this [4+2] cycloaddition, the cyclohexene can act as a dienophile, reacting with a conjugated diene to form complex bicyclic structures.^[5] These resulting scaffolds are often found in natural products and can serve as the core of new drug molecules. The bromine substituents can be retained for further modification or can influence the stereoselectivity of the cycloaddition.

Below is a conceptual workflow illustrating the synthesis of **2,3-Dibromo-1-cyclohexene** and its potential use in a subsequent Diels-Alder reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **2,3-Dibromo-1-cyclohexene** and its potential application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jjrpc.com [jjrpc.com]
- 4. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder Reaction [sigmaaldrich.com]
- To cite this document: BenchChem. [molecular formula and weight of 2,3-Dibromo-1-cyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097325#molecular-formula-and-weight-of-2-3-dibromo-1-cyclohexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

